1-Amino-2,6-dimethylpiperidine

Catalog No.
S705357
CAS No.
39135-39-2
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2,6-dimethylpiperidine

CAS Number

39135-39-2

Product Name

1-Amino-2,6-dimethylpiperidine

IUPAC Name

2,6-dimethylpiperidin-1-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3

InChI Key

UAHWWAIVYPJROV-UHFFFAOYSA-N

SMILES

CC1CCCC(N1N)C

Canonical SMILES

CC1CCCC(N1N)C

1-Amino-2,6-dimethylpiperidine is an organic compound with the molecular formula C7_7H16_{16}N2_2 and a molecular weight of approximately 128.2153 g/mol. It is classified as a piperidine derivative, specifically an amine, and is known for its unique structural characteristics, including two methyl groups at the 2 and 6 positions of the piperidine ring. The compound is recognized by various names, including 1-piperidinamine, 2,6-dimethyl-; and piperidine, 1-amino-2,6-dimethyl-. Its IUPAC Standard InChIKey is UAHWWAIVYPJROV-UHFFFAOYSA-N, and it has a CAS Registry Number of 39135-39-2 .

Currently, there is no scientific literature available on the specific mechanism of action of 1-Amino-2,6-dimethylpiperidine.

  • Wear gloves, eye protection, and protective clothing when handling the compound.
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials.

Reactant in Organic Synthesis:

1-Amino-2,6-dimethylpiperidine finds use as a reactant in various organic synthesis reactions. One example is its role in the synthesis of N-substituted derivatives of 3-aminorhodanine, a heterocyclic compound with potential applications in the pharmaceutical industry [].

Precursor for Functional Group Transformations:

The presence of the amine group (NH2) and the two methyl groups (CH3) in its structure allows 1-Amino-2,6-dimethylpiperidine to participate in various functional group transformations. These transformations can involve reactions like acylation (formation of amide bonds), alkylation (formation of carbon-carbon bonds), and condensation reactions with carbonyl compounds.

Potential Applications in Drug Discovery:

Research suggests that 1-Amino-2,6-dimethylpiperidine may hold promise in the development of new drugs. Studies have explored its potential as a building block for the synthesis of:

  • Anticonvulsant agents: These drugs help control seizures in patients with epilepsy [].
  • HIV entry inhibitors: These drugs target specific steps in the HIV infection process, potentially preventing the virus from entering host cells [].
Due to its amine functional group. Notably, it can undergo:

  • N-Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom.
  • Formation of Hydrazones: It serves as a reactant in synthesizing hydrazones.
  • Cyclization Reactions: The compound acts as a superelectrophilic intermediate during 1,5-cyclization reactions .

The compound exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical agents. It is notably involved in the production of:

  • Loop Diuretics: Such as clopamide, which is used to manage hypertension and edema.
  • Cardiovascular Agents: Including piridomine, which has implications in cardiovascular therapies .

Additionally, it has been studied for its potential anticonvulsant properties .

The synthesis of 1-amino-2,6-dimethylpiperidine predominantly involves the reduction of 1-nitroso-2,6-dimethylpiperidine. A notable method includes:

  • Catalytic Hydrogenation: This process utilizes a palladium catalyst that is partly poisoned with iron ions in an aqueous solvent. The presence of surfactants enhances the efficiency of this reaction, achieving complete conversion without the ecological drawbacks associated with previous methods .

1-Amino-2,6-dimethylpiperidine finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate for synthesizing diuretics and cardiovascular drugs.
  • Organic Synthesis: It serves as a building block for developing complex organic molecules.
  • Chemical Research: Utilized in studies involving electronic structures and vibrational spectra .

Several compounds are structurally similar to 1-amino-2,6-dimethylpiperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-methylpropaneSimple branched amineLacks a cyclic structure; primarily used in synthesis.
N,N-DimethylpiperidineDimethyl substitution on nitrogenUsed as a solvent and reagent; less biologically active.
1-Amino-piperidineUnsubstituted piperidineMore basic than its dimethyl-substituted counterpart; versatile in reactions.

1-Amino-2,6-dimethylpiperidine stands out due to its specific methyl substitutions that enhance its biological activity and utility in pharmaceutical synthesis compared to these similar compounds .

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

61147-58-8
39135-39-2

Dates

Modify: 2023-08-15

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